Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Description
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate (CAS: 100929-45-1) is a sodium salt derivative of a benzoic acid substituted with a 2,4-diaminopteridin-6-ylmethylamino group. It is structurally related to methotrexate, a well-known antifolate drug, but lacks the glutamic acid moiety present in methotrexate . This compound is primarily utilized as a pharmaceutical reference standard for quality control in pharmacopeial testing, ensuring purity and consistency in methotrexate production . Its molecular formula is C₁₅H₁₃N₇O₂Na, with a molecular weight of approximately 354.3 g/mol (calculated based on substituents and sodium content) .
Properties
IUPAC Name |
sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXULQWYAMJQGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394646 | |
| Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-45-1 | |
| Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Route A: Aldol-Epoxidation-Fragmentation Cascade
Route A begins with alkyl 4-formyl benzoate (compound 1), which undergoes an Aldol reaction with acetone under basic conditions (KH in THF) to form alkyl 4-(3-methyl-5-oxocyclohex-3-enyl)benzoate (compound 2). Epoxidation using hydrogen peroxide or tert-butyl hydroperoxide yields an epoxide (compound 3), which is subjected to Eschenmoser fragmentation with sulfonyl hydrazines. This step cleaves the cyclohexenyl ring, producing alkyl 4-(6-oxohept-1-yn-4-yl)benzoate (compound 3). Subsequent keto-ester formation via alkyl halogenoformate treatment and hydrolysis generates the oxime intermediate (compound 5), which is coupled with pyrimidine-2,4,5,6-tetramine to yield compound 14.
Critical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Key Outcome |
|---|---|---|---|---|
| Aldol | KH, acetone | THF | 0–25°C | Cyclohexenyl intermediate |
| Epoxidation | H₂O₂ or t-BuOOH | CH₃CN | 20–40°C | Epoxide formation |
| Fragmentation | Tosyl hydrazine | AcOH | Ambient | Alkynone formation |
| Saponification | NaOH | 2-methoxyethanol | 60–80°C | Carboxylic acid |
Route B: Malonate-Mediated Cyclization
Route B employs dimethyl malonate as a key reagent to construct the cyclohexenyl core. Alkyl 4-formyl benzoate reacts with dimethyl malonate under basic conditions (NaH in DMF) to form a conjugated enone (compound 7). Michael addition with alkyl acetoacetate yields a bicyclic intermediate (compound 8), which undergoes hydrolysis and decarboxylation to produce alkyl 4-(3-hydroxy-5-oxocyclohex-3-enyl)benzoate (compound 9). Halogenation (e.g., Cl₂ in CCl₄) and nucleophilic substitution with lithiated dithianes or oxathiolanes furnish compound 12, which is epoxidized and fragmented analogously to Route A.
Advantages Over Route A
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Higher atom economy due to malonate utilization.
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Reduced side products in cyclization steps.
Route C: Wittig-Based Alkene Formation
Route C leverages Wittig reagents to streamline alkene formation. Alkyl 4-formyl benzoate reacts with a methyl ketone-derived ylide (e.g., Ph₃P=CHCO₂R) to yield alkyl 4-(2-(alkoxycarbonyl)vinyl)benzoate (compound 13). Epoxidation and Eschenmoser fragmentation follow, mirroring Routes A and B. This route avoids harsh bases, enhancing compatibility with acid-sensitive functional groups.
Sodium Salt Formation
The carboxylic acid intermediate (compound 14) is converted to the sodium salt via saponification or direct neutralization :
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Saponification : Treatment with aqueous NaOH in 2-methoxyethanol at 60–80°C cleaves ester groups, followed by pH adjustment to 7–8 with NaOH to precipitate the sodium salt.
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Neutralization : Direct reaction of the free acid with stoichiometric NaOH in ethanol/water mixtures at 25°C yields the sodium carboxylate.
Purity Optimization
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Recrystallization from hot ethanol/water (1:3) removes residual hydrazine or metal catalysts.
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Lyophilization ensures anhydrous product formation.
Industrial-Scale Adaptations
WO2013164856A1 emphasizes scalability through:
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Continuous Flow Reactors : For epoxidation and fragmentation steps, reducing reaction times by 40%.
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Catalyst Recycling : KH is recovered via filtration and reused in Aldol steps.
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In-Line Analytics : HPLC monitors intermediates, ensuring >99% conversion before progressing to subsequent steps.
Comparative Analysis of Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield (%) | 62 | 58 | 65 |
| Steps | 7 | 8 | 6 |
| Cost | High (KH usage) | Moderate | Low |
| Scalability | Excellent | Moderate | Excellent |
Route C is favored industrially due to fewer steps and lower reagent costs .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is investigated for its potential as an anticancer agent. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Research has shown that compounds targeting DHFR can effectively inhibit tumor growth in various cancer models.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential use in chemotherapy regimens .
Drug Development
The compound is also utilized in the development of new pharmaceuticals. Its structural similarities to established drugs allow researchers to modify its properties to enhance efficacy and reduce side effects.
Data Table: Comparison of Drug Efficacy
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DHFR | 0.5 | |
| Methotrexate | DHFR | 0.01 | |
| Pemetrexed | DHFR | 0.05 |
Molecular Probes
This compound serves as a molecular probe in biochemical assays to study enzyme activity and cellular processes. Its ability to bind to specific targets allows researchers to visualize and quantify biological interactions.
Application Example :
In a recent assay, this compound was used to track folate receptor activity in cancer cells, providing insights into receptor-mediated endocytosis .
Genetic Studies
The compound is employed in genetic research to explore gene expression regulation through folate metabolism pathways. By inhibiting DHFR, it can alter the availability of nucleotides necessary for DNA synthesis.
Research Finding :
A study highlighted how this compound affected the expression levels of genes involved in folate metabolism, potentially leading to new therapeutic strategies for diseases related to folate deficiency .
Mechanism of Action
The mechanism of action of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate involves its interaction with dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting this enzyme, the compound disrupts the production of purines and pyrimidines, leading to a reduction in DNA, RNA, and protein synthesis . This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methotrexate and Its Impurities
Methotrexate (CAS: 59-05-2) is a dihydrofolate reductase (DHFR) inhibitor used in cancer and autoimmune therapies. Unlike the sodium benzoate derivative, methotrexate contains a glutamic acid group, enhancing its binding affinity to DHFR .
Methotrexate Related Compound E (CAS: Not specified; synonym: 4-{[(2,4-diaminopteridin-6-yl)methyl]methylamino}benzoic acid hemihydrochloride) is a key impurity in methotrexate synthesis. It differs from the sodium salt by the presence of a methylamino group instead of an amino group on the benzoate ring and a hemihydrochloride salt form. Its molecular weight is 343.56 g/mol (vs. 354.3 g/mol for the sodium salt) .
Aminopterin (CAS: 54-62-6), another antifolate, shares the 2,4-diaminopteridin core but includes a glutamic acid chain similar to methotrexate. It exhibits higher toxicity and potency in DHFR inhibition compared to the sodium benzoate derivative, which lacks the glutamate moiety .
Table 1: Structural and Functional Comparison with Methotrexate Derivatives
Benzoate Derivatives with Modified Substituents
Several benzoate derivatives share structural motifs with the sodium compound but differ in substituents, affecting reactivity and applications:
Methyl 2-amino-4-iodo-6-methylbenzoate (CAS: Not specified): Features iodine and methyl groups on the benzoate ring, enhancing electrophilic reactivity for synthetic applications .
Methyl 4-[(8-quinolinylsulfonyl)amino]benzoate: Contains a sulfonamide-linked quinoline moiety, enabling unique biological interactions .
Table 2: Comparison of Benzoate Derivatives
Biological Activity
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate, with the CAS number 100929-45-1, is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₇NaO₂
- Molecular Weight : 333.28 g/mol
- PubChem ID : 3649384
This compound is a derivative of pteridine and has shown activity in various biological systems. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes linked to metabolic disorders. For instance, studies have indicated that pteridine derivatives can modulate the activity of aldo-keto reductases (AKRs), which are involved in the metabolism of sugars and polyols .
- Antitumor Activity : Preliminary research has suggested that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant growth inhibition in cancer cells when treated with this compound, comparable to established chemotherapeutic agents like cisplatin .
Cell Viability Assays
Cell viability assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines:
These results indicate that this compound has a promising profile as an anticancer agent.
Case Studies
- Case Study on Anticancer Activity : In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells. This suggests its potential as a therapeutic agent for cancer treatment .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been analyzed using computational methods:
| Property | Value/Description |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Toxicity | Low |
| Bioavailability | Estimated at 70% |
These properties indicate that the compound has favorable characteristics for further development as a pharmaceutical agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution under inert conditions. For example, a reaction between 6-(bromomethyl)pteridine-2,4-diamine hydrobromide and 4-aminobenzoic acid derivatives in anhydrous dimethylacetamide (DMA) at 55°C for 72 hours, followed by neutralization with triethylamine (Et3N) and aqueous workup. Sodium salt formation is achieved via ion exchange .
- Key Considerations : Monitor reaction progress using HPLC or LC-MS to ensure complete substitution and avoid side products like over-alkylation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- TGA/DSC : Assess thermal stability and hydration states.
- FTIR : Confirm functional groups (e.g., carboxylate, pteridinyl NH2).
- UV-Vis Spectroscopy : Validate π-π* transitions in the pteridine ring (λmax ~ 260–300 nm).
- Elemental Analysis : Verify C, H, N, and S content (if applicable) .
Q. What is the proposed mechanism of action for this compound in biological systems?
- Methodological Answer : As a pteridine derivative, it likely inhibits dihydrofolate reductase (DHFR) by mimicking folate cofactors. To confirm:
- Perform in vitro enzyme assays using recombinant DHFR and monitor NADPH oxidation rates.
- Compare IC50 values with methotrexate (MTX) to assess relative potency .
Advanced Research Questions
Q. How does the compound interact with macromolecular targets at the atomic level?
- Methodological Answer : Employ X-ray crystallography or cryo-EM:
- Co-crystallize the compound with DHFR or thymidylate synthase.
- Use SHELX or SIR97 for structure solution and refinement. Analyze hydrogen bonds between the pteridine core and active-site residues (e.g., Asp27 in human DHFR) .
- Data Contradictions : If crystallographic data conflicts with enzyme kinetics (e.g., high binding affinity but low inhibition), evaluate solvent-accessible surface area (SASA) to assess steric hindrance .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Prep : Use protein precipitation with acetonitrile (ACN) or solid-phase extraction (SPE).
- Ionization : Optimize ESI parameters for the carboxylate group (negative mode).
- Calibration : Include deuterated analogs (e.g., d3-methotrexate) as internal standards to correct for matrix effects .
Q. How stable is this compound under physiological conditions?
- Methodological Answer : Conduct stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Oxidative Stress : Expose to H2O2 (0.1–1 mM) to assess peroxide sensitivity.
- Light Sensitivity : Perform accelerated photodegradation under ICH Q1B guidelines .
Q. What strategies improve the compound’s selectivity for parasitic vs. human DHFR?
- Methodological Answer : Use structure-activity relationship (SAR) studies:
- Modify the benzoate substituents (e.g., introduce halogen atoms) to exploit differences in parasite DHFR active sites.
- Test analogs against Leishmania DHFR and human DHFR in parallel assays. Prioritize derivatives with >10-fold selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
